An In-depth Technical Guide to 1-Phenylethanol: Physical and Chemical Properties
An In-depth Technical Guide to 1-Phenylethanol: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylethanol, also known as α-methylbenzyl alcohol or styrallyl alcohol, is an aromatic organic compound with the chemical formula C₈H₁₀O.[1][2] It is a chiral secondary alcohol, existing as two enantiomers: (R)-(+)-1-phenylethanol and (S)-(-)-1-phenylethanol.[3][4] This colorless, viscous liquid possesses a mild, pleasant floral odor.[2][5] Found naturally in various plants and foods such as tea flowers, cranberries, and grapes, it is also a valuable chiral building block in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1][6] This guide provides a comprehensive overview of the physical and chemical properties of 1-phenylethanol, detailed experimental protocols for its key reactions, and visualizations of relevant chemical and biological pathways.
Physical and Chemical Properties
The physical and chemical properties of 1-phenylethanol are summarized in the tables below, providing a quick reference for laboratory and development work.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀O | [7] |
| Molecular Weight | 122.16 g/mol | [5][8] |
| Appearance | Colorless to pale yellow liquid | [2][7] |
| Odor | Mild floral, gardenia-hyacinth | [1][5] |
| Melting Point | 19-20.7 °C | [1][9] |
| Boiling Point | 204 °C at 745 mmHg | [1][9] |
| Density | 1.012 g/mL at 25 °C | [9] |
| Refractive Index | 1.527 at 20 °C | [6][9] |
| Vapor Pressure | 0.1 mmHg at 20 °C | [9] |
| Vapor Density | 4.21 (vs air) | [9] |
| Flash Point | 93 °C (closed cup) | [1][5] |
| pKa | 14.43 ± 0.20 (Predicted) | [7] |
Solubility
| Solvent | Solubility | Source(s) |
| Water | 1,950 - 14,700 mg/L at 25 °C (Slightly soluble) | [1][5][8] |
| Ethanol | Soluble | [2][10] |
| Ether | Soluble | [2][10] |
| Glycerol | Soluble | [5] |
| Mineral Oil | Soluble | [5] |
| Most Organic Solvents | Soluble | [5][10] |
Spectral Data
| Technique | Key Data | Source(s) |
| ¹H NMR | Spectral data available. | [1][9] |
| ¹³C NMR | Spectral data available. | [1][9][11] |
| FTIR | Spectral data available. | [1][3][12][13] |
| Mass Spectrometry (GC-MS) | m/z top peak at 107. | [1][9] |
Chemical Reactivity and Experimental Protocols
1-Phenylethanol undergoes typical reactions of secondary alcohols, including oxidation, dehydration, and esterification. Its synthesis is commonly achieved through the reduction of acetophenone or via a Grignard reaction.
Synthesis of 1-Phenylethanol via Grignard Reaction
This protocol describes the synthesis of 1-phenylethanol from bromobenzene and acetaldehyde.
Experimental Protocol:
-
Preparation of Phenylmagnesium Bromide (Grignard Reagent):
-
In a flame-dried 250 mL round-bottom flask equipped with a condenser and an addition funnel, place 2.0 g of magnesium turnings.
-
Prepare a solution of 8.0 mL of bromobenzene in 60 mL of anhydrous diethyl ether and place it in the addition funnel.
-
Add approximately 15 mL of the bromobenzene solution to the magnesium turnings to initiate the reaction, which is indicated by turbidity and gentle boiling of the ether.
-
Once the reaction starts, add the remaining bromobenzene solution dropwise to maintain a steady reflux.
-
After the addition is complete, allow the mixture to stir until most of the magnesium has reacted.
-
-
Reaction with Acetaldehyde:
-
Cool the flask containing the Grignard reagent in an ice-water bath.
-
Prepare a solution of 4.5 mL of acetaldehyde in 15.5 mL of anhydrous tetrahydrofuran (THF) and place it in the addition funnel.
-
Add the acetaldehyde solution dropwise to the cooled Grignard reagent with gentle swirling. The reaction is exothermic.
-
After the addition is complete, let the mixture stand for 5 minutes.
-
-
Work-up and Isolation:
-
Pour the reaction mixture into a 250 mL Erlenmeyer flask containing 25 mL of 10% sulfuric acid and 15 g of ice to hydrolyze the magnesium alkoxide salt.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent by distillation to obtain the crude 1-phenylethanol. The product can be further purified by vacuum distillation.
-
Oxidation of 1-Phenylethanol to Acetophenone
This protocol details the oxidation of 1-phenylethanol to acetophenone using a manganese-based oxidant.[8]
Experimental Protocol:
-
To a solution of racemic 1-phenylethanol (1 mmol) in 4 mL of methylene chloride, add 2 g of a manganese oxidant.[8]
-
Stir the reaction mixture at room temperature for 24 hours.[8]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, filter the reaction mixture to remove the manganese dioxide.
-
Wash the solid residue with methylene chloride.
-
Combine the organic filtrates and evaporate the solvent under reduced pressure to yield acetophenone. The yield can be determined by ¹H-NMR.[8]
Dehydration of 1-Phenylethanol to Styrene
This protocol outlines the dehydration of 1-phenylethanol to styrene using a copper(II) catalyst.[7]
Experimental Protocol:
-
In a clean, dry 5 mL Schlenk tube under a nitrogen atmosphere, add 1 mol% of the copper(II) bis-triflate catalyst (e.g., [Cu(mesoFOX-L1)(OTf)₂]).[7]
-
Add 1 mL of anhydrous toluene to the tube.[7]
-
Add 0.1 mL (0.83 mmol) of 1-phenylethanol to the reaction mixture under a positive pressure of nitrogen.[7]
-
Seal the tube with a Teflon stopper and heat it in an aluminum heating block at 120 °C for 24 hours.[7]
-
Monitor the formation of styrene using ¹H NMR spectroscopy.[7]
Enzymatic Kinetic Resolution of (R,S)-1-Phenylethanol
This protocol describes the lipase-catalyzed kinetic resolution of racemic 1-phenylethanol.[10]
Experimental Protocol:
-
In a 25 mL sealed glass bioreactor, dissolve 240 mM of (R,S)-1-phenylethanol in n-hexane.[10]
-
Add vinyl acetate (at a molar ratio of acyl donor to substrate of at least 3:1) and 11 mg/mL of Novozyme 435 (immobilized Candida antarctica lipase B).[10]
-
Stir the reaction mixture at 42 °C for 75 minutes.[10]
-
After the reaction, remove the biocatalyst by filtration.
-
Evaporate the solvent under vacuum.
-
Analyze the enantiomeric excess of the remaining (S)-1-phenylethanol and the produced (R)-1-phenylethyl acetate by chiral high-performance liquid chromatography (HPLC).[10]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol provides a general method for the analysis of 1-phenylethanol.
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the sample containing 1-phenylethanol in a suitable solvent like dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A non-polar capillary column such as a DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) is commonly used.[14]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[14]
-
Oven Program: Initial temperature of 40 °C (hold for 1 min), then ramp at 20 °C/min to 250 °C (hold for 10 min).[14]
-
Injector Temperature: 280 °C.[14]
-
-
MS Conditions:
Chemical and Biological Pathways
Visualizations of key chemical transformations and a relevant biological signaling pathway are provided below using Graphviz.
Chemical Synthesis and Reaction Pathways
References
- 1. 1-Phenylethanol, (S)- | C8H10O | CID 443135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. (S)-(-)-1-PHENYLETHANOL(1445-91-6) IR Spectrum [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. moodle2.units.it [moodle2.units.it]
- 6. Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) and Zinc(II) Fused-Bisoxazolidine Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deracemization of 1-phenylethanols in a one-pot process combining Mn-driven oxidation with enzymatic reduction utilizing a compartmentalization techni ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01326F [pubs.rsc.org]
- 8. 1-Phenylethanol, (R)- | C8H10O | CID 637516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (S)-(-)-1-PHENYLETHANOL(1445-91-6) 1H NMR [m.chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. spectrabase.com [spectrabase.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
